ML347, also known as LDN 193719, is a small molecule inhibitor that selectively targets the bone morphogenetic protein receptor type 2 (ALK2). This compound is recognized for its potent inhibitory activity against ALK2, with an inhibition constant (IC50) of 32 nanomolar, making it one of the most selective inhibitors available for this receptor. ML347 is particularly valuable in research involving bone morphogenetic protein signaling pathways, which play critical roles in various biological processes including cell growth and differentiation.
ML347 was developed as part of a series of pyrazolo[1,5-a]pyrimidine derivatives aimed at inhibiting bone morphogenetic protein signaling. The compound has been classified as a selective inhibitor of the ALK2 receptor within the transforming growth factor-beta superfamily. Its selectivity is significant when compared to other receptors in the same family, such as ALK3 and ALK6, where ML347 demonstrates much higher IC50 values (10,800 nM and 9,830 nM, respectively) indicating a preferential binding to ALK2 over these receptors .
The synthesis of ML347 involves several steps that focus on constructing the pyrazolo[1,5-a]pyrimidine core structure. The method typically employs a multi-step reaction process that includes:
Technical details include using solvents like acetonitrile and buffers during HPLC analysis, ensuring that the compound meets the required specifications for biological testing.
The molecular structure of ML347 can be described as follows:
ML347 undergoes specific chemical reactions that are essential for its biological activity:
These reactions are crucial for understanding how ML347 modulates BMP signaling pathways.
The mechanism by which ML347 exerts its effects involves:
Data from experiments indicate that ML347 effectively reduces SMAD phosphorylation in various cell types under BMP stimulation conditions.
ML347 exhibits distinct physical and chemical properties:
ML347 has significant applications in scientific research:
The Bone Morphogenetic Protein (BMP) pathway constitutes a critical branch of the Transforming Growth Factor-β (TGF-β) superfamily, governing essential processes in embryonic development, tissue homeostasis, and cellular differentiation. Canonical BMP signaling initiates upon ligand binding (e.g., BMP2, BMP4, BMP6) to transmembrane type I (ALK1/2/3/6) and type II (BMPRII, ActRIIA/B) serine/threonine kinase receptors. This interaction triggers phosphorylation of receptor-regulated Smads (Smad1/5/8), which complex with Smad4 and translocate to the nucleus to modulate gene transcription. Dysregulation of this pathway is implicated in diverse pathologies, including fibrodysplasia ossificans progressiva (FOP), pulmonary arterial hypertension, and metastatic cancers. Consequently, targeted inhibition of BMP receptors has emerged as a promising therapeutic strategy, with small-molecule kinase inhibitors offering advantages over biologics in tissue penetration and oral bioavailability [5] [8].
Table 1: Key Small-Molecule BMP Inhibitors and Selectivity Profiles
Compound | Primary Targets | ALK2 IC₅₀ (nM) | Selectivity vs. ALK3 | Clinical/Research Utility |
---|---|---|---|---|
ML347 (LDN-193719) | ALK2 > ALK1 > ALK6 | 32 | >300-fold | Probe for ALK2-specific pathologies |
Dorsomorphin | ALK2/3/6, AMPK, VEGFR2 | ~100 | None | Foundational tool compound |
LDN-193189 | ALK2/3/6, ABL kinases | ~10 | Limited | Broad BMP inhibition |
K02288 | ALK2 | ~20 | >50-fold | High kinome selectivity |
ALK receptors exhibit distinct ligand affinities and downstream functions:
ML347 demonstrates exceptional selectivity for ALK2 (IC₅₀ = 32 nM) and ALK1 (IC₅₀ = 46 nM) over ALK3 (IC₅₀ > 10 µM; >300-fold selectivity). This specificity arises from its structural complementarity with the hydrophobic ATP-binding pocket of ALK2, where the 5-quinoline moiety optimizes interactions with deep-pocket residues (e.g., Trp282), while the 4-methoxyphenyl group enhances steric exclusion from ALK3 [1] [3] [6].
Table 2: ML347 Selectivity Profile Across BMP Receptors
Target Kinase | IC₅₀ (nM) | Cellular Assay Context |
---|---|---|
ALK2 (ACVR1) | 32 | BMP-responsive C2C12BRA cells |
ALK1 (ACVRL1) | 46 | In vitro kinase assay |
ALK3 (BMPR1A) | >10,000 | In vitro kinase assay |
ALK6 (BMPR1B) | 9,830 | Kinase panel screening |
KDR (VEGFR2) | 19,700 | Kinase panel screening |
The development of ML347 addressed an unmet need for ALK2-selective probes to dissect pathological BMP signaling without disrupting ALK3-mediated homeostasis:
Structural studies reveal that replacing the 4-quinoline group in LDN-193189 with a 5-quinoline (as in ML347) repositions the methoxyphenyl ring to sterically clash with ALK3’s Leu196 residue, explaining its minimized activity against this receptor. This strategic modification enabled ML347's designation as an MLPCN (Molecular Libraries Probe Production Centers Network) chemical probe for ALK2-dependent biology [6].
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: